

Spectroscopic Profile of Cyclobutanol: An In-depth Technical Guide

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Compound of Interest

Compound Name: Cyclobutanol

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Cyclobutanol, a four-membered cyclic alcohol, is a valuable building block in organic synthesis and holds significance in medicinal chemistry and materials science. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control. This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of **cyclobutanol**, complete with detailed experimental protocols and visual representations of key spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For **cyclobutanol**, both ^1H and ^{13}C NMR are essential for structural elucidation.

^1H NMR Spectroscopy

The ^1H NMR spectrum of **cyclobutanol** displays distinct signals for the different proton environments in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.3	Multiplet	1H	CH-OH
~2.4	Multiplet	2H	α -CH ₂
~1.8	Multiplet	2H	β -CH ₂ (cis)
~1.6	Multiplet	2H	β -CH ₂ (trans)
Variable	Singlet (broad)	1H	-OH

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environments.

Chemical Shift (δ) ppm	Assignment
~68.0	C-OH
~31.0	α -CH ₂
~13.0	β -CH ₂

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of **cyclobutanol** is characterized by the following key absorption bands.[\[1\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3600-3200	Strong, Broad	O-H stretch (hydrogen-bonded)
3000-2800	Medium	C-H stretch (aliphatic) [1]
~1050	Strong	C-O stretch

The broadness of the O-H stretching band is a characteristic feature of alcohols and is due to intermolecular hydrogen bonding.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound upon ionization. The mass spectrum of **cyclobutanol** exhibits a molecular ion peak and several characteristic fragment ions.[2][3][4]

m/z	Relative Intensity	Assignment
72	Low	$[M]^+$ (Molecular Ion)
57	Moderate	$[M - CH_3]^+$
54	Moderate	$[M - H_2O]^+$
44	High	$[C_2H_4O]^+$ (α -cleavage)
43	High	$[C_3H_7]^+$
29	Moderate	$[C_2H_5]^+$

The fragmentation of **cyclobutanol** is primarily driven by the loss of small neutral molecules like water and ethene, as well as α -cleavage adjacent to the hydroxyl group.[2][3][4][5]

Experimental Protocols

The following are generalized yet detailed methodologies for acquiring the spectroscopic data for **cyclobutanol**.

NMR Spectroscopy

- **Sample Preparation:** Accurately weigh approximately 10-20 mg of purified **cyclobutanol** and dissolve it in about 0.6-0.7 mL of a deuterated solvent (e.g., $CDCl_3$, D_2O) in a clean, dry NMR tube.[6] Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied.
- **Instrument Setup:** Place the NMR tube in the spectrometer's probe. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity.

- **^1H NMR Acquisition:** A standard one-pulse sequence is typically used. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans. For **cyclobutanol**, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:** A proton-decoupled pulse sequence is commonly employed to simplify the spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ^{13}C , a larger number of scans and a longer relaxation delay are generally required compared to ^1H NMR.
- **Data Processing:** The acquired free induction decay (FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced (e.g., to TMS at 0 ppm). Integration of the signals in the ^1H NMR spectrum is performed to determine the relative number of protons.

Infrared (IR) Spectroscopy

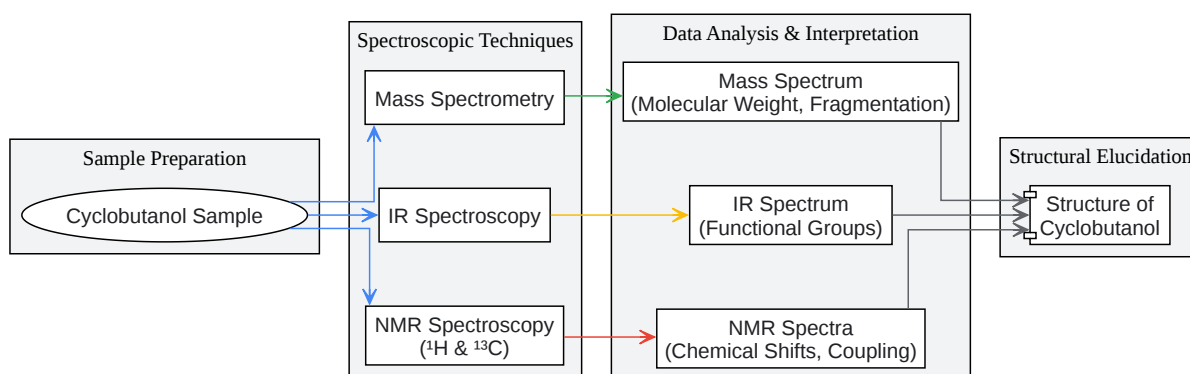
- **Sample Preparation:** For a liquid sample like **cyclobutanol**, a thin film is prepared between two salt plates (e.g., NaCl or KBr). A drop of the neat liquid is placed on one plate, and the second plate is gently pressed on top to create a uniform thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.
- **Background Spectrum:** A background spectrum of the empty salt plates or the clean ATR crystal is recorded first. This is to subtract any signals from the sample holder or the atmosphere (e.g., CO_2 , water vapor).
- **Sample Spectrum:** The prepared sample is placed in the IR spectrometer, and the spectrum is recorded over a typical range of 4000 to 400 cm^{-1} .
- **Data Processing:** The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of **cyclobutanol**. The x-axis is typically in wavenumbers (cm^{-1}), and the y-axis is in percent transmittance.

Mass Spectrometry (MS)

- **Sample Introduction:** A small amount of **cyclobutanol** is introduced into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS) for separation from any impurities.
- **Ionization:** The sample is vaporized and then ionized. Electron Ionization (EI) is a common method where high-energy electrons bombard the molecules, causing them to lose an electron and form a positively charged molecular ion ($[M]^+$) and fragment ions.
- **Mass Analysis:** The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or a time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** A detector records the abundance of each ion at a specific m/z value.
- **Data Processing:** The mass spectrum is generated by plotting the relative intensity of the ions against their m/z values. The most intense peak in the spectrum is called the base peak and is assigned a relative intensity of 100%.

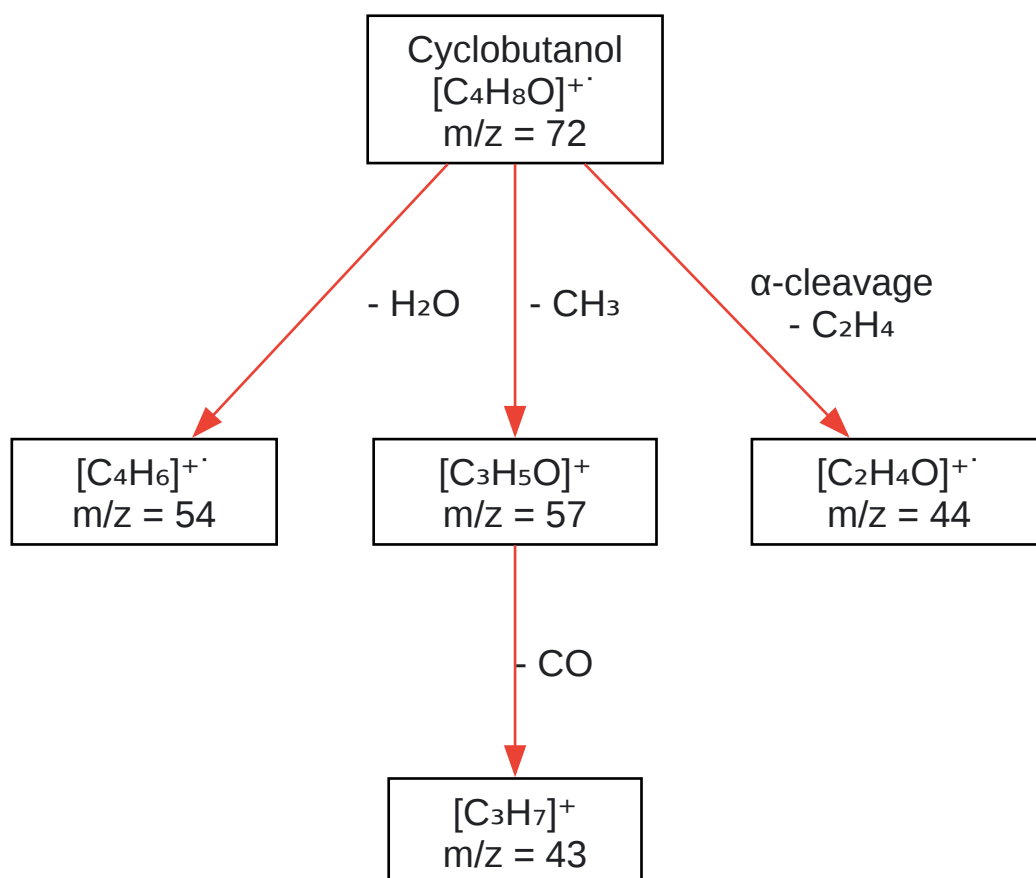
Visualizations

The following diagrams illustrate key spectroscopic processes for **cyclobutanol**.



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Caption: Workflow for the spectroscopic analysis of **cyclobutanol**.



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